molecular formula C11H14O3 B13928602 1-(4-Dimethoxymethylphenyl)ethanone

1-(4-Dimethoxymethylphenyl)ethanone

Cat. No.: B13928602
M. Wt: 194.23 g/mol
InChI Key: CGVIVIJQACBWNG-UHFFFAOYSA-N
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Description

1-(4-Dimethoxymethylphenyl)ethanone is an organic compound with the molecular formula C10H12O3. It is a derivative of acetophenone, where the phenyl ring is substituted with two methoxy groups at the 4-position. This compound is also known by other names such as 4’-Dimethoxyacetophenone and 4-Dimethoxyphenyl methyl ketone .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Dimethoxymethylphenyl)ethanone can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of 4-dimethoxytoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction is carried out in large reactors with efficient mixing and temperature control systems to ensure high yield and purity of the product. The crude product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-(4-Dimethoxymethylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Dimethoxymethylphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 1-(4-Dimethoxymethylphenyl)ethanone involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing transformations that can be monitored to study enzyme kinetics. The methoxy groups on the phenyl ring influence its reactivity and interaction with other molecules, making it a valuable compound in various chemical reactions .

Comparison with Similar Compounds

1-(4-Dimethoxymethylphenyl)ethanone can be compared with other similar compounds such as:

    1-(3,4-Dimethoxyphenyl)ethanone: Similar structure but with methoxy groups at the 3 and 4 positions.

    1-(4-Methoxyphenyl)ethanone: Contains only one methoxy group at the 4 position.

    1-(4-Hydroxyphenyl)ethanone: Contains a hydroxyl group instead of methoxy groups

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications in various fields.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-[4-(dimethoxymethyl)phenyl]ethanone

InChI

InChI=1S/C11H14O3/c1-8(12)9-4-6-10(7-5-9)11(13-2)14-3/h4-7,11H,1-3H3

InChI Key

CGVIVIJQACBWNG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(OC)OC

Origin of Product

United States

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